(RS)-3,5-DHPG

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Dihydropyridine (DHP) is a crucial scaffold in pharmaceutical research, with the synthesis of 1,2- and 1,4-dihydropyridines leading to several drug molecules and natural products. Various methodologies, including asymmetric synthesis and chiral resolution, are employed for the synthesis of enantiopure DHPs (Sharma & Singh, 2017).

Molecular Structure Analysis

Research on the molecular structure of DHP derivatives emphasizes their biological activity across a broad range of targets, highlighting the importance of the nitrogen-containing six-membered cyclic ring as a central moiety. This focus on DHP is driven by its significant pharmacological activities and the variety of synthetic efforts to create new drug candidates incorporating DHP subunits (Garapati et al., 2023).

科学研究应用

调节突触传递和可塑性

(RS)-3,5-二羟基苯甘氨酸(DHPG)已被广泛研究其在调节突触传递和可塑性中的作用,特别是在海马中。Palmer等人(1997年)发现DHPG可以诱导海马CA1区突触传递的长时程抑制(LTD)(Palmer et al., 1997)。同样,Huber等人(2001年)证明DHPG诱导的LTD是一种饱和形式的突触可塑性,依赖于mGluR5,并且与NMDA受体依赖的LTD不同(Huber et al., 2001)。

神经生理学研究

DHPG已被用于探索各种脑区的神经生理学反应。Lorrain等人(2002年)发现在大鼠脊髓内给予DHPG会引发局部谷氨酸释放和自发性疼痛行为,突显其在疼痛处理中的潜在作用(Lorrain et al., 2002)。

研究分子机制

研究还集中于理解DHPG效应背后的分子机制。Fitzjohn等人(2001年)使用各种电生理技术研究了DHPG诱导的LTD的Ca2+依赖性和表达位点,有助于更深入地了解突触调节中的钙信号(Fitzjohn等人,2001年)。

在疼痛和感觉处理中的应用

DHPG在疼痛和感觉处理中的作用是一个重要的研究领域。例如,Fisher和Coderre(1998年)探讨了DHPG如何在大鼠中诱导痛觉过敏和疼痛过敏,暗示其在疼痛途径中的作用(Fisher & Coderre, 1998)。

神经发育障碍研究

Gogliotti等人(2016年)研究了DHPG在雷特综合征小鼠模型中的影响,显示mGlu5阳性变构调节可以正常化突触可塑性缺陷和运动表型,为神经发育障碍的治疗方法提供了见解(Gogliotti et al., 2016)。

作用机制

- In preclinical models, “(RS)-3,5-DHPG” reduces tumor growth, sensitizes tumor cells to apoptosis, and downregulates pro-metastatic genes .

- “(RS)-3,5-DHPG” exists as a prodrug that undergoes dephosphorylation upon administration in the stomach, intestines, kidneys, and blood. This conversion activates its active form, psilocin .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (RS)-3,5-DHPG involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4-dioxo-5-hexenoic acid", "L-glutamic acid", "Diethyl oxalate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dioxo-5-hexenoic acid to ethyl 2,4-dioxo-5-hexenoate using diethyl oxalate and sodium hydroxide in ethanol.", "Step 2: Conversion of ethyl 2,4-dioxo-5-hexenoate to ethyl (RS)-2-amino-5-oxo-hexanoate using L-glutamic acid and hydrochloric acid in ethanol.", "Step 3: Conversion of ethyl (RS)-2-amino-5-oxo-hexanoate to (RS)-3,5-DHPG using sodium hydroxide and water in ethanol." ] } | |

CAS 编号 |

19641-83-9 |

产品名称 |

(RS)-3,5-DHPG |

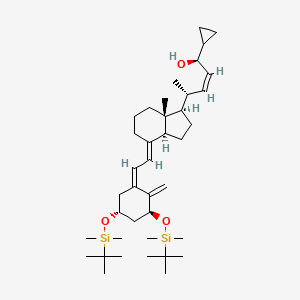

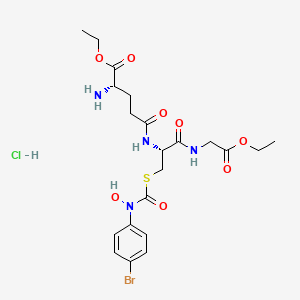

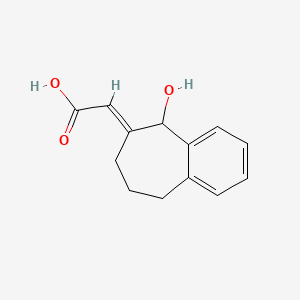

分子式 |

C8H9NO4 |

分子量 |

183.16 |

同义词 |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid |

产品来源 |

United States |

Q & A

Q1: How does (RS)-3,5-DHPG interact with its target and what are the downstream effects?

A1: (RS)-3,5-DHPG acts as a selective agonist for group I mGluRs, primarily targeting mGluR1 and mGluR5 subtypes [, ]. Activation of these receptors, which are G protein-coupled receptors, typically leads to the stimulation of phospholipase C, ultimately increasing intracellular calcium levels and activating various downstream signaling pathways []. This activation plays a role in synaptic plasticity, neuronal excitability, and other physiological processes.

Q2: Does (RS)-3,5-DHPG affect seizure activity differently depending on the experimental conditions?

A2: Research suggests that (RS)-3,5-DHPG may exert contrasting effects on seizure activity depending on the specific experimental setup. In a study involving a disinhibited CA1 minislice model [], (RS)-3,5-DHPG surprisingly prevented the induction and reversed a specific component of seizure-like activity through a mechanism independent of group I mGluRs. This finding highlights the complex and context-dependent actions of (RS)-3,5-DHPG on neuronal excitability.

Q3: Does (RS)-3,5-DHPG play a role in the anticonvulsant effects of other compounds?

A3: Interestingly, (RS)-3,5-DHPG was found to antagonize the anticonvulsant effect of (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) in a study investigating pentetrazol-induced kindled seizures in mice []. This suggests that the activation of group I mGluRs by (RS)-3,5-DHPG might counteract the anticonvulsant mechanism of AIDA, potentially involving GABAergic pathways.

Q4: Are there any known differences in the effects of (RS)-3,5-DHPG across different brain regions?

A4: While research often focuses on specific brain regions, one study examining high-affinity GTPase activity found that (RS)-3,5-DHPG did not show significant activity in rat hippocampal and striatal membranes []. This suggests that the effects of (RS)-3,5-DHPG might be brain region-specific and highlights the importance of considering the anatomical context when studying this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Orn8]-Urotensin II](/img/structure/B1139498.png)